molecular formula C7H8BrFN2O B1450904 5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one CAS No. 1823898-84-5

5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one

Cat. No. B1450904
M. Wt: 235.05 g/mol
InChI Key: KPCCJNFMHKGTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one, also known as 5-Bromo-6-fluoro-2-propylpyrimidine or 5-Bromo-6-Fluoro-2-propylpyrimidin-4-one, is a small organic molecule that has been studied extensively for its potential applications in scientific research. This molecule has been found to possess a wide range of properties, including antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in drug delivery and gene therapy.

Scientific Research Applications

5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. This molecule has been found to possess a wide range of properties, including antiviral, antifungal, and anti-inflammatory effects. In addition, this molecule has been studied for its potential applications in drug delivery and gene therapy. For example, 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been found to be an effective inhibitor of the replication of the HIV-1 virus. In addition, this molecule has been found to be an effective inhibitor of the growth of various fungi, including Candida albicans and Aspergillus niger.

Mechanism Of Action

The mechanism of action of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one is not yet fully understood. However, it is believed that this molecule binds to the active site of various enzymes, including those involved in the replication of the HIV-1 virus and in the growth of various fungi. In addition, this molecule may also interact with other cellular components, such as DNA and RNA, to inhibit the replication of viruses and the growth of fungi.

Biochemical And Physiological Effects

5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been found to possess a wide range of biochemical and physiological effects, including antiviral, antifungal, and anti-inflammatory effects. In addition, this molecule has been found to possess anti-cancer properties, as well as potential applications in drug delivery and gene therapy.

Advantages And Limitations For Lab Experiments

The use of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one in laboratory experiments has a number of advantages and limitations. One of the main advantages of this molecule is its relatively low cost and easy availability. In addition, this molecule is relatively non-toxic and does not pose a significant risk to human health. However, one of the main limitations of this molecule is its relatively short shelf life, as it is prone to degradation over time.

Future Directions

The potential applications of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one are still being explored. Some of the potential future directions for this molecule include further research into its antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in drug delivery and gene therapy. In addition, this molecule could be studied for its potential applications in cancer therapy, as well as its potential to be used as a diagnostic tool. Finally, further

properties

IUPAC Name

5-bromo-4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2O/c1-7(2,9)5-4(8)6(12)11-3-10-5/h3H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCCJNFMHKGTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=O)NC=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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